methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a difluoroethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide
- 4-amino-1-(2,2-difluoroethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methyl ester group, which can influence its solubility and reactivity compared to similar compounds. The difluoroethyl group also imparts distinct electronic properties that can affect the compound’s interactions with biological targets.
Properties
IUPAC Name |
methyl 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9/h2,5H,3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKBPXACMRZRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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